molecular formula C17H17BrClNO2 B13751817 2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride CAS No. 63112-53-8

2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride

Cat. No.: B13751817
CAS No.: 63112-53-8
M. Wt: 382.7 g/mol
InChI Key: WXCYZXJYNDKBIR-UHFFFAOYSA-N
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Description

2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride is a complex organic compound with a unique structure that includes a bromine atom, a dimethylamino group, and a benzofuranol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the dimethylamino group into other amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuranol compounds.

Scientific Research Applications

2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and dimethylamino group play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

CAS No.

63112-53-8

Molecular Formula

C17H17BrClNO2

Molecular Weight

382.7 g/mol

IUPAC Name

(2-bromo-6-hydroxy-3-phenyl-1-benzofuran-7-yl)methyl-dimethylazanium;chloride

InChI

InChI=1S/C17H16BrNO2.ClH/c1-19(2)10-13-14(20)9-8-12-15(17(18)21-16(12)13)11-6-4-3-5-7-11;/h3-9,20H,10H2,1-2H3;1H

InChI Key

WXCYZXJYNDKBIR-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC1=C(C=CC2=C1OC(=C2C3=CC=CC=C3)Br)O.[Cl-]

Origin of Product

United States

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